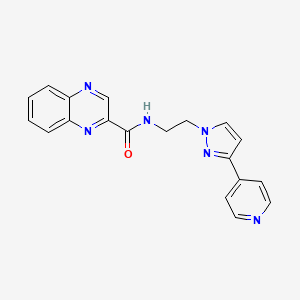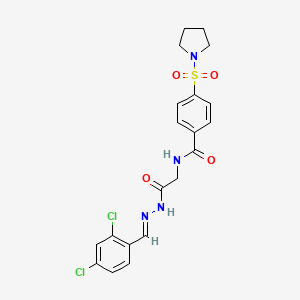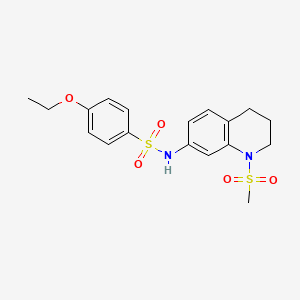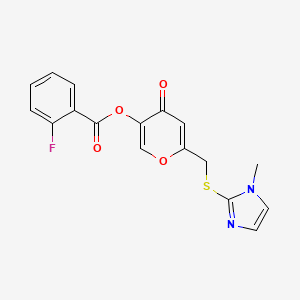![molecular formula C21H16N2O3S2 B2491100 N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide CAS No. 1797762-12-9](/img/structure/B2491100.png)
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a chemical compound with the molecular formula C21H16N2O3S2 and a molecular weight of 408.49 g/mol. This compound features a quinoline ring system, a sulfonamide group, and a benzoylthiophene moiety, making it a complex and intriguing molecule for scientific research and industrial applications.
Applications De Recherche Scientifique
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic applications due to its unique structural features and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Méthodes De Préparation
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves multiple steps, typically starting with the preparation of the benzoylthiophene and quinoline intermediates. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods for preparing thiophene derivatives.
Coupling Reactions: Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions.
Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in modified quinoline or thiophene derivatives.
Mécanisme D'action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.
Pathways: It can modulate signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Thiophene Derivatives: Molecules like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Sulfonamides: Drugs like sulfamethoxazole, known for their antibacterial activity.
Propriétés
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASAPAOFXMCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea](/img/structure/B2491022.png)
![2-{[5-cyano-4-(trifluoromethyl)-[2,3'-bipyridine]-6-yl]sulfanyl}-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide](/img/structure/B2491025.png)
![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)


![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2491034.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)


